molecular formula C16H11ClF3N3O2 B2737151 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride CAS No. 1094031-03-4

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride

Número de catálogo: B2737151
Número CAS: 1094031-03-4
Peso molecular: 369.73
Clave InChI: ZZIFVWVOCRHNRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride is a useful research compound. Its molecular formula is C16H11ClF3N3O2 and its molecular weight is 369.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride (CAS Number: 1094031-03-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₁₆H₁₁ClF₃N₃O₂
  • Molecular Weight : 369.72 g/mol
  • Structure : The compound features a quinazoline moiety with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Quinazoline derivatives have been reported to exhibit significant anticancer properties. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies suggest that quinazoline derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, which may contribute to anticonvulsant effects.

Anticancer Activity

A variety of studies have assessed the anticancer properties of compounds similar to this compound:

StudyCell LineIC₅₀ (µM)Mechanism
BxPC-3 (pancreatic cancer)0.051DNA intercalation
Panc-1 (pancreatic cancer)0.066Induction of apoptosis
MCF-7 (breast cancer)5.85Inhibition of proliferation

These findings indicate that the compound exhibits potent antiproliferative effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research has indicated that quinazoline derivatives may enhance GABA levels in the brain, contributing to their anticonvulsant properties. For instance, compounds structurally related to 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid have shown increased GABA concentrations in brain homogenates, correlating with reduced seizure activity in animal models .

Case Studies

  • Anticonvulsant Activity : A study evaluating various quinazoline derivatives found that certain analogs demonstrated significant anticonvulsant effects without motor impairment. This suggests that modifications like the trifluoromethyl group can enhance therapeutic profiles while minimizing side effects .
  • In Vivo Efficacy : In vivo studies involving animal models have shown that compounds similar to 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid effectively reduce tumor growth and improve survival rates in models of pancreatic cancer .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride, as promising anticancer agents. These compounds have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit specific kinases involved in cancer progression. For instance, they can target RET (rearranged during transfection) kinase, which plays a crucial role in certain types of cancers. A study indicated that novel quinazoline-based carboxylic acids exhibited significant inhibition of RET kinase activity, suggesting their potential as lead compounds for further development .

Targeting G Protein-Coupled Receptors (GPCRs)

The compound has also been investigated for its action on GPCRs, particularly those related to pain and inflammation. The modulation of these receptors can lead to the development of new analgesics or anti-inflammatory drugs. The structure of the compound allows it to interact effectively with these receptors, potentially leading to therapeutic applications in pain management .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in preclinical settings:

  • A study evaluating a series of anilinoquinazoline-based carboxylic acids found that compounds similar to this compound exhibited IC50 values indicating potent inhibition against specific cancer cell lines .

Related Compounds

The exploration of related compounds has expanded the understanding of structure-activity relationships (SAR) within this class of molecules:

CompoundActivityNotes
Compound ARET kinase inhibitorHigh potency against specific mutations
Compound BGPCR modulatorPotential for anti-inflammatory applications

Propiedades

IUPAC Name

4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2.ClH/c17-16(18,19)15-21-12-4-2-1-3-11(12)13(22-15)20-10-7-5-9(6-8-10)14(23)24;/h1-8H,(H,23,24)(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIFVWVOCRHNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.